molecular formula C21H15F3N4O2S2 B2944422 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one CAS No. 1351648-93-5

2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one

Cat. No.: B2944422
CAS No.: 1351648-93-5
M. Wt: 476.49
InChI Key: IDQXKAHQLJPXHY-UHFFFAOYSA-N
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Description

The compound “2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one” features a multifunctional architecture combining benzothiazole, oxadiazole, azetidine, and trifluoromethylphenyl pharmacophores. The benzothiazole moiety (a bicyclic aromatic heterocycle with sulfur and nitrogen) is linked via a sulfanyl group to an ethanone fragment, which bridges to an azetidine ring. The azetidine is further substituted with a 1,2,4-oxadiazole ring bearing a 3-(trifluoromethyl)phenyl group. This design leverages structural motifs known for biological activity: benzothiazoles are associated with antitumor and anticonvulsant properties , oxadiazoles enhance metabolic stability and hydrogen bonding , and trifluoromethyl groups improve lipophilicity and bioavailability .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O2S2/c22-21(23,24)14-5-3-4-12(8-14)18-26-19(30-27-18)13-9-28(10-13)17(29)11-31-20-25-15-6-1-2-7-16(15)32-20/h1-8,13H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQXKAHQLJPXHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CSC2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}azetidin-1-yl)ethan-1-one is a complex organic molecule that combines various structural motifs known for their biological activity. The presence of a benzothiazole moiety, trifluoromethyl groups, and oxadiazole structures suggests potential applications in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents.

Structure and Synthesis

The molecular structure of the compound features a benzothiazole ring linked to an ethanone group through a sulfanyl linkage. The incorporation of a trifluoromethyl-substituted phenyl group and an azetidine ring enhances its pharmacological profile.

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the Benzothiazole Moiety : This can be achieved through the reaction of 2-mercaptobenzothiazole with appropriate electrophiles.
  • Introduction of the Trifluoromethyl Group : This is often accomplished using trifluoromethylation techniques.
  • Final Assembly : The azetidine and ethanone components are introduced through acylation and cyclization reactions.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole and trifluoromethyl groups exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The presence of the trifluoromethyl group is critical for enhancing antibacterial activity, with reported MIC values as low as 0.78 µg/mL .

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in studies involving:

  • Inhibition of Cancer Cell Proliferation : Analogous compounds have demonstrated the ability to inhibit the proliferation of HeLa cancer cell lines, suggesting that similar mechanisms may apply to this compound .
  • Mechanism of Action : The interaction with specific molecular targets such as GroEL proteins has been proposed to mediate its anticancer effects .

Case Studies

Several case studies have documented the biological activities of related compounds:

Study ReferenceCompoundActivityFindings
Trifluoromethyl derivativesAntimicrobialEffective against S. aureus with MIC values < 1 µg/mL
Benzothiazole derivativesAnticancerInhibited HeLa cell proliferation; target GroEL proteins
Benzothiazole-sulfanyl compoundsOrganic synthesisImportant intermediates with diverse applications

Chemical Reactions Analysis

Reactivity of the Benzothiazol-2-ylsulfanyl Group

The benzothiazole-sulfanyl (C7H4NS2) unit is a critical site for nucleophilic substitution and oxidation:

  • Nucleophilic substitution : The sulfanyl group (-S-) can act as a leaving group. For example, under basic conditions, thiols or amines may displace the benzothiazole-sulfanyl group.

    • Example: Reaction with ethanethiol in the presence of K2CO3 yields thioether derivatives (analogous to ).

  • Oxidation : The sulfanyl group oxidizes to sulfoxide (-SO-) or sulfone (-SO2-) using H2O2 or mCPBA (meta-chloroperbenzoic acid) .

    • Conditions: 30% H2O2 in acetic acid at 0–5°C produces sulfoxide; extended reaction times yield sulfones .

Table 1: Sulfanyl Group Transformations

Reaction TypeReagents/ConditionsProductReference
OxidationH2O2, AcOH, 0–5°CSulfoxide ,
SubstitutionEthanethiol, K2CO3Thioether

1,2,4-Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring (C8H4F3N2O) exhibits stability under mild conditions but undergoes ring-opening under acidic or reductive environments:

  • Acidic Hydrolysis : Concentrated HCl (6M) at 80°C cleaves the oxadiazole to form a nitrile and an amide.

  • Nucleophilic Attack : Electron-deficient C5 of the oxadiazole reacts with nucleophiles (e.g., amines), leading to ring-opening products .

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the oxadiazole to a diamide .

Key Observation : The electron-withdrawing trifluoromethyl group on the phenyl ring enhances the oxadiazole’s electrophilicity, accelerating nucleophilic reactions.

Azetidine Ring Reactions

The azetidine (C3H6N) ring’s strain drives reactivity:

  • Ring-Opening : Nucleophiles (e.g., H2O, ROH, NH3) attack the azetidine under acidic conditions, yielding γ-amino ketones .

    • Example: Treatment with HCl opens the ring to form 3-aminopropanone derivatives .

  • Alkylation : The azetidine nitrogen undergoes alkylation with alkyl halides (e.g., methyl iodide) in polar aprotic solvents .

Table 2: Azetidine Reactivity

ReactionReagentsProductReference
Ring-Opening6M HCl, 80°Cγ-Amino ketone
N-AlkylationCH3I, DMF, 50°CN-Methyl azetidine

Ketone Functional Group Transformations

The ethanone group (C=O) participates in classical ketone reactions:

  • Reduction : NaBH4 or LiAlH4 reduces the ketone to a secondary alcohol .

  • Condensation : Forms hydrazones or semicarbazones with hydrazines in ethanol .

Critical Note : Steric hindrance from the azetidine and benzothiazole groups may slow ketone reactivity compared to simpler aliphatic ketones .

Synthetic Pathways and Key Intermediates

Based on analogous syntheses:

  • Oxadiazole Formation : Cyclization of an amideoxime with a carboxylic acid derivative (e.g., using EDCl/HOBt).

  • Azetidine Coupling : SN2 displacement of a chloroazetidine intermediate with the benzothiazole-sulfanyl ethanone .

Figure 1: Proposed Synthesis

  • Trifluoromethylphenyl-oxadiazole assembly via [3+2] cycloaddition.

  • Azetidine introduction via Mitsunobu reaction or nucleophilic substitution.

  • Final coupling of benzothiazole-sulfanyl ethanone under basic conditions ,.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing CO and CF3-containing fragments (TGA data analogous to).

  • Photodegradation : UV light induces cleavage of the sulfanyl bond, forming benzothiazole and disulfide byproducts .

Comparison with Similar Compounds

Benzothiazole-Urea Derivatives ()

Compounds such as 1-[2-(3,4-disubstituted phenyl)-3-chloro-4-oxoazetidin-1-yl]-3-(6-substituted-1,3-benzothiazol-2-yl)ureas (e.g., 5f, 5n, 5p) demonstrated 100% protection in maximal electroshock seizure (MES) models, outperforming phenytoin. Key structural differences include:

  • Substituent Effects: Fluorine or methyl groups at the benzothiazole’s 6-position and hydroxyl/methoxy groups on the phenyl ring enhanced anticonvulsant activity.

Thiadiazole and Triazole Derivatives ()

Compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one and 1,3,4-thiadiazole derivatives highlight the role of sulfur-containing heterocycles in medicinal chemistry. The target compound’s 1,2,4-oxadiazole and sulfanyl groups may improve metabolic stability compared to thiadiazoles, which are prone to oxidation .

Benzoimidazole-Triazole Hybrids ()

Derivatives such as 9a–e incorporate triazole and thiazole moieties for antitumor activity.

Physicochemical and Pharmacokinetic Properties

Table 1: Key Comparisons

Compound Class Core Structure Bioactivity Metabolic Stability Toxicity (30 mg/kg)
Target Compound Benzothiazole-oxadiazole Anticonvulsant (hypothesized) High (oxadiazole) Not reported
Benzothiazole-Ureas (5f, 5n, 5p) Benzothiazole-urea Anticonvulsant (100% MES) Moderate Non-toxic
Thiadiazoles () Thiadiazole-sulfanyl Antimicrobial Moderate Not reported
Benzoimidazole-Triazoles (9a–e) Benzoimidazole-triazole Antitumor High (triazole) Not reported

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